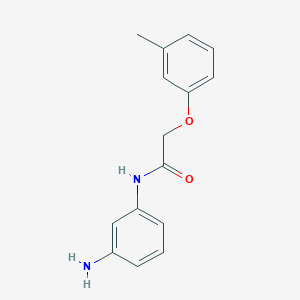

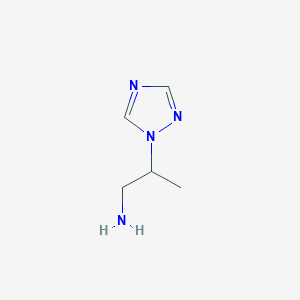

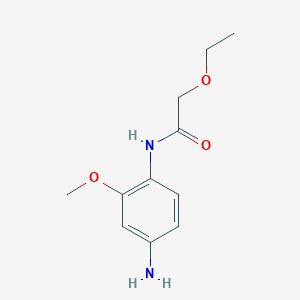

![molecular formula C15H17N3 B1318066 {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine CAS No. 954269-06-8](/img/structure/B1318066.png)

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine” is a complex organic molecule that contains an isoquinoline and a pyridine ring . Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinolines . Pyridines are a class of organic compounds with a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline and pyridine rings, connected by a methanamine linker . The exact structure would depend on the specific positions of these components in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its molecular weight, solubility, melting point, and other properties .科学的研究の応用

Catalytic Applications

Mononuclear ruthenium complexes with pentadentate ligands, including N,N-bis[(isoquinolin-1-yl)methyl][6-(pyridin-2-yl)pyridin-2-yl]methanamine (DIQ-Bpy), demonstrate unique catalytic properties. The complex [Ru(DIQ-Bpy)(H2O)]2+ has been studied for its ability to oxidize water in the presence of CeIV. This process is crucial for understanding and improving catalytic reactions involving water oxidation, a fundamental reaction for artificial photosynthesis and sustainable energy production (Vennampalli et al., 2014).

Antimicrobial Properties

Isoquinoline derivatives, including those resembling the structure of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine, have been synthesized and shown to exhibit significant antimicrobial activities. A study conducted by Thomas et al. demonstrated that a series of these derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

Synthetic Methodology Development

The synthesis of pyrimido[6,1-a]isoquinolines is of interest due to their potential physiological activities. Fisyuk and Mukanov developed a new method for synthesizing these compounds, which involves intramolecular amidoalkylation of heterocyclic acyliminium. This method presents a novel approach to constructing complex molecular structures that could have various applications in pharmaceuticals and material science (Fisyuk & Mukanov, 2003).

Hydrogenation Reactions

Catalysts based on quinazoline structures, closely related to {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine, have been utilized in efficient transfer hydrogenation reactions. These reactions are crucial in the production of various chemicals and pharmaceuticals, showcasing the versatility and importance of such catalysts in industrial applications (Karabuğa et al., 2015).

Enantioselective Synthesis

The enantioselective synthesis of compounds structurally similar to {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is crucial for developing pharmaceuticals with specific biological activities. Selfridge et al. demonstrated the synthesis of enantiopure 10-Nornaltrexones, highlighting the importance of stereochemistry in the biological function of pharmaceutical compounds (Selfridge et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h1-6,10H,7-9,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRNHRZICICMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

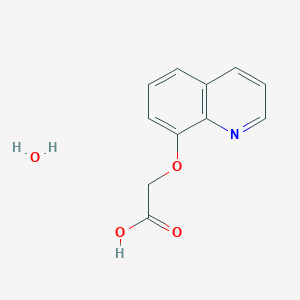

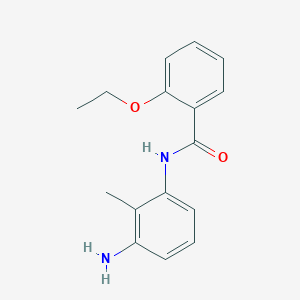

![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)